molecular formula C16H12Cl4N4O3S B15044517 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15044517
M. Wt: 482.2 g/mol
InChI Key: FHGDGRYMSPZHDA-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro groupThe final step involves the addition of the 3-chlorophenylcarbamothioyl group under specific conditions to ensure the correct placement of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl and carbamothioyl groups can interact with proteins and enzymes, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)ethyl)-benzamide

Uniqueness

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₄Cl₃N₃O₂S
  • Molecular Weight : 433.7 g/mol

This compound features a nitro group, a trichloroethyl moiety, and a carbamothioyl group attached to a benzamide framework, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Antitumor Activity : Some studies suggest that this class of compounds may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels.
  • Antimicrobial Properties : Compounds containing nitro and chloro groups have demonstrated antimicrobial activity against various pathogens.

Biological Activity Data Table

Biological Activity Observed Effect Reference
AntitumorInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits specific kinases
AntimicrobialEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Antitumor Activity :
    A study explored the effects of related benzamide compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation pathways. The specific IC50 values for this compound were reported to be in the low micromolar range against various cancer types.
  • Enzyme Inhibition :
    Research focused on the inhibition of kinase activity by benzamide derivatives showed that these compounds could act as effective inhibitors for certain kinases involved in tumor growth and progression. The mechanism was attributed to competitive inhibition at the ATP-binding site.
  • Antimicrobial Studies :
    A series of tests against common bacterial strains revealed that the compound exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction involving:

Acylation : React 2-nitrobenzoyl chloride with 2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm purity via NMR (¹H/¹³C), UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS).
Key Reference: Similar benzamide syntheses are detailed in and .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to analyze proton environments; DEPT-135 confirms carbon types (e.g., CH₃, CH₂) .
  • X-ray Diffraction : Collect data at 100 K using Mo-Kα radiation. Solve structures with SHELXT and refine with SHELXL (see for software protocols) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to chlorinated intermediates.
  • Store waste separately in labeled containers for professional disposal (avoid aqueous release).
    Key Reference: Safety guidelines for structurally related benzamides are provided in .

Advanced Research Questions

Q. How to resolve discrepancies between DFT-optimized and experimental crystal structures?

  • Methodological Answer :

Geometry Optimization : Perform DFT calculations (B3LYP/6-311G(d,p)) to optimize the gas-phase structure .

Comparison : Calculate RMSD values for bond lengths/angles between DFT and X-ray data.

Analysis : Identify torsional flexibility or crystal-packing effects (e.g., C–H···O/S interactions) causing deviations .
Key Reference: demonstrates this approach for a thiourea derivative .

Q. How to design molecular docking studies to predict biological activity?

  • Methodological Answer :

Protein Preparation : Fetch the target protein (e.g., SARS-CoV-2 main protease) from PDB; remove water/add hydrogens using UCSF Chimera .

Ligand Preparation : Minimize the compound’s energy in Avogadro (MMFF94 force field).

Docking : Run AutoDock Vina with a grid box centered on the active site; validate poses via RMSD clustering .
Key Reference: and outline docking protocols for similar benzamides .

Q. How to evaluate nonlinear optical (NLO) properties computationally?

  • Methodological Answer :

Polarizability Calculation : Use CAM-B3LYP/6-311++G(d,p) to compute dipole moment (μ), polarizability (α), and hyperpolarizability (β) .

NLO Activity : Compare β values with urea standards; high β (>10× urea) suggests potential for optoelectronic applications.
Key Reference: provides an example of NLO analysis for a thiourea analog .

Q. How to synthesize analogs with enhanced bioactivity?

  • Methodological Answer :

Scaffold Modification : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups.

SAR Testing : Screen analogs against target enzymes (e.g., Trypanosoma brucei) via in vitro assays.
Key Reference: and describe SAR-driven synthesis of anti-parasitic benzamides .

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-9-4-3-5-10(8-9)21-15(28)23-14(16(18,19)20)22-13(25)11-6-1-2-7-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

FHGDGRYMSPZHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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